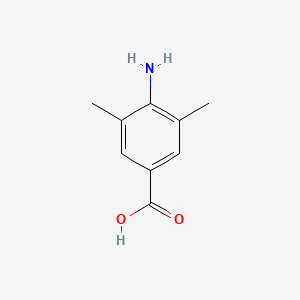

4-Amino-3,5-dimethylbenzoic acid

Description

The exact mass of the compound 4-Amino-3,5-dimethylbenzoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 38033. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Amino-3,5-dimethylbenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-3,5-dimethylbenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-amino-3,5-dimethylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-5-3-7(9(11)12)4-6(2)8(5)10/h3-4H,10H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZEOOPXCKUWJDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10284617 | |

| Record name | 4-amino-3,5-dimethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10284617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4919-40-8 | |

| Record name | 4-Amino-3,5-dimethylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4919-40-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 38033 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004919408 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4919-40-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38033 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-amino-3,5-dimethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10284617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Amino-3,5-dimethylbenzoic Acid

Abstract

This technical guide provides a comprehensive overview of the primary synthesis pathway for 4-amino-3,5-dimethylbenzoic acid, a key intermediate in the development of pharmaceuticals and other specialty chemicals.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and critical analysis of the synthetic route. The synthesis is primarily approached as a two-step process commencing with the nitration of 3,5-dimethylbenzoic acid, followed by the reduction of the resultant nitro intermediate. Furthermore, this guide delves into the synthesis of the precursor, 3,5-dimethylbenzoic acid, from mesitylene, providing a complete synthetic pathway from commercially available starting materials.

Introduction: Significance of 4-Amino-3,5-dimethylbenzoic Acid

4-Amino-3,5-dimethylbenzoic acid (DMABA) is an aromatic compound characterized by a benzoic acid core with two methyl groups and an amino group substitution.[1] Its molecular structure, featuring multiple functional groups, makes it a versatile intermediate for organic synthesis. In the pharmaceutical industry, DMABA serves as a crucial building block for the synthesis of more complex molecules with potential therapeutic applications.[1][2] Its derivatives have been investigated for antimicrobial properties, and the compound itself is utilized in biochemical research, particularly in studies related to enzyme interactions.[1] Beyond pharmaceuticals, it finds applications in the manufacturing of dyes due to its ability to form azo compounds.[1]

The strategic importance of DMABA necessitates robust and well-understood synthetic protocols. This guide aims to provide such a resource, grounded in established chemical principles and validated experimental procedures.

Overview of the Primary Synthesis Pathway

The most common and efficient laboratory-scale synthesis of 4-amino-3,5-dimethylbenzoic acid involves a two-step reaction sequence starting from 3,5-dimethylbenzoic acid. This pathway is favored for its relatively high yields and the commercial availability of the starting material.

The logical flow of this synthesis is as follows:

Figure 1: Primary synthesis pathway for 4-amino-3,5-dimethylbenzoic acid.

This pathway leverages fundamental and highly characterized organic reactions: electrophilic aromatic substitution (nitration) and nitro group reduction. The methyl groups on the aromatic ring direct the incoming nitro group to the ortho and para positions. Due to steric hindrance from the two methyl groups and the carboxylic acid group, the nitration occurs selectively at the para position (position 4).

Synthesis of the Precursor: 3,5-Dimethylbenzoic Acid

While 3,5-dimethylbenzoic acid is commercially available, understanding its synthesis from a more fundamental starting material like mesitylene is crucial for process development and cost analysis.

Oxidation of Mesitylene

A common method for the synthesis of 3,5-dimethylbenzoic acid is the oxidation of one of the methyl groups of mesitylene (1,3,5-trimethylbenzene). Several oxidative methods have been reported, including the use of nitric acid or catalytic air oxidation.

A laboratory-scale preparation can be achieved by refluxing mesitylene with dilute nitric acid.[3] This method, while effective, requires careful control of reaction conditions to avoid over-oxidation or nitration of the aromatic ring.

An alternative and more industrially scalable approach involves the catalytic oxidation of mesitylene using compressed air in the presence of a cobalt acetate catalyst and an acetic acid solvent.[4] This method can achieve high conversion rates of mesitylene, reportedly up to 90%.[4]

Figure 2: Synthesis of 3,5-dimethylbenzoic acid from mesitylene.

Step-by-Step Experimental Protocols

The following protocols are detailed representations of the primary synthesis pathway for 4-amino-3,5-dimethylbenzoic acid.

Step 1: Nitration of 3,5-Dimethylbenzoic Acid

This electrophilic aromatic substitution introduces a nitro group at the 4-position of the benzene ring.

Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, slowly add 3,5-dimethylbenzoic acid to chilled concentrated sulfuric acid with continuous stirring.

-

Separately, prepare a nitrating mixture by carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, ensuring the mixture remains cool.

-

Add the nitrating mixture dropwise to the solution of 3,5-dimethylbenzoic acid in sulfuric acid, maintaining the temperature between 5-10°C.

-

After the addition is complete, continue stirring the reaction mixture in the ice bath for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture onto crushed ice with stirring.

-

The white precipitate of 4-nitro-3,5-dimethylbenzoic acid is collected by vacuum filtration.

-

Wash the precipitate with cold water until the filtrate is neutral.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

Table 1: Reagents and Conditions for Nitration

| Reagent/Parameter | Quantity/Value | Rationale |

| 3,5-Dimethylbenzoic acid | 1 equivalent | Starting material |

| Concentrated H₂SO₄ | ~3-5 equivalents | Catalyst and solvent; protonates HNO₃ to form the nitronium ion (NO₂⁺) |

| Concentrated HNO₃ | ~1.1-1.2 equivalents | Source of the nitronium ion |

| Reaction Temperature | 5-10°C | To control the rate of reaction and prevent side reactions |

| Reaction Time | 1-2 hours | Typical duration for complete conversion, should be monitored by TLC |

Step 2: Reduction of 4-Nitro-3,5-dimethylbenzoic Acid

The nitro group of the intermediate is reduced to an amino group to yield the final product. A common and effective method for this transformation is the use of a metal in an acidic medium, such as iron in hydrochloric acid (the Béchamp reduction).

Protocol:

-

In a round-bottom flask, suspend 4-nitro-3,5-dimethylbenzoic acid in a mixture of ethanol and water.

-

Add iron powder to the suspension.

-

Heat the mixture to reflux and then add concentrated hydrochloric acid dropwise.

-

Continue refluxing with vigorous stirring for several hours, monitoring the disappearance of the starting material by TLC.

-

After the reaction is complete, cool the mixture and filter it hot through a pad of celite to remove the iron salts.

-

Neutralize the filtrate with a base, such as sodium carbonate or ammonia solution, until the product precipitates.

-

Collect the precipitated 4-amino-3,5-dimethylbenzoic acid by vacuum filtration.

-

Wash the product with cold water.

-

The crude product can be further purified by recrystallization.

Table 2: Reagents and Conditions for Reduction

| Reagent/Parameter | Quantity/Value | Rationale |

| 4-Nitro-3,5-dimethylbenzoic acid | 1 equivalent | Substrate for reduction |

| Iron Powder (Fe) | ~3-5 equivalents | Reducing agent |

| Hydrochloric Acid (HCl) | Catalytic amount | Creates an acidic medium to facilitate the reduction |

| Solvent | Ethanol/Water | To dissolve/suspend the reactants |

| Reaction Temperature | Reflux | To increase the reaction rate |

| Reaction Time | 2-4 hours | Typical duration for complete reduction, should be monitored by TLC |

Characterization of 4-Amino-3,5-dimethylbenzoic Acid

The final product should be characterized to confirm its identity and purity.

Table 3: Physicochemical Properties of 4-Amino-3,5-dimethylbenzoic Acid

| Property | Value | Source |

| Molecular Formula | C₉H₁₁NO₂ | [1] |

| Molecular Weight | 165.19 g/mol | [1] |

| Melting Point | 251-252 °C | |

| Appearance | Solid | |

| CAS Number | 4919-40-8 | [1] |

Spectroscopic data, such as ¹H NMR, ¹³C NMR, and IR spectroscopy, should be acquired and compared with literature values to confirm the structure. Mass spectrometry can be used to verify the molecular weight.

Safety Considerations

-

Nitration: The nitration reaction is highly exothermic and involves the use of strong, corrosive acids (concentrated nitric and sulfuric acids). It should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. The addition of the nitrating mixture must be done slowly and with efficient cooling to prevent the reaction from running away.

-

Reduction: The reduction with iron and hydrochloric acid involves the evolution of hydrogen gas, which is flammable. The reaction should be conducted in a well-ventilated area, away from ignition sources.

Conclusion

The synthesis of 4-amino-3,5-dimethylbenzoic acid via the nitration of 3,5-dimethylbenzoic acid followed by the reduction of the nitro intermediate is a reliable and well-established method. This guide provides a detailed framework for this synthesis, from the preparation of the precursor to the characterization of the final product. By understanding the underlying principles and adhering to the detailed protocols, researchers can confidently and safely produce this valuable chemical intermediate for a range of applications in drug discovery and materials science.

References

- CN105085228A - Production method for 3, 5-dimethylbenzoic acid.

- CN102336658A - Production method of 3,5-dimethylbenzoic acid.

- Preparation of 3,5-dimethylbenzoic acid. PrepChem.com.

- Buy 4-Amino-3,5-dimethylbenzoic acid | 4919-40-8. Smolecule.

- 4-amino-3,5-dimethyl-benzoic acid | CAS#:4919-40-8. Chemsrc.

- 4-Amino-3,5-dimethylbenzoic acid | 4919-40-8. Sigma-Aldrich.

- An In-depth Technical Guide to the Physical and Chemical Properties of Methyl 4,5-dimethyl-2-nitrobenzo

- Reduction of 4-nitrobenzoic acid. Sciencemadness.org.

- 4-Amino-3-methylbenzoic acid. NIST WebBook.

- Orientation in nitration and sulfonation of 2,5-dimethylbenzoic acid. Canadian Science Publishing.

- 3,5-Dimethyl-4-nitrobenzoic acid | C9H9NO4 | CID 249413. PubChem.

- 3,5-dinitrobenzoic acid. Organic Syntheses Procedure.

- 3,5-Dimethyl-4-nitrobenzoic acid | 3095-38-3 | FD71039. Biosynth.

- mesitoic acid. Organic Syntheses Procedure.

- Production method for 3, 5-dimethylbenzoic acid. Semantic Scholar.

- Electrochemical Reduction of 3-Nitro-Benzoic Acid in DMSO Media.

- Amino Acids in the Development of Prodrugs. MDPI.

- Exploring the Applications of 3,5-Dimethylbenzoic Acid in Chemical Synthesis.

- Benzoic acid, 3,5-dimethyl-. NIST WebBook.

- 4-Amino-3,5-dimethylbenzoic acid | 4919-40-8. Sigma-Aldrich.

- N,N-Dimethylaniline synthesis. ChemicalBook.

- CAS: 4919-40-8 Name: 4-Amino-3,5-dimethylbenzoic acid. Aribo Biotechnology.

- 4-Amino-3-methylbenzoic acid | C8H9NO2 | CID 75598. PubChem.

- 4919-40-8|4-Amino-3,5-dimethylbenzoic acid|BLD Pharm.

Sources

physicochemical properties of 4-Amino-3,5-dimethylbenzoic acid

An In-Depth Technical Guide to the Physicochemical Properties of 4-Amino-3,5-dimethylbenzoic Acid

Introduction

4-Amino-3,5-dimethylbenzoic acid (CAS No. 4919-40-8) is a substituted aromatic carboxylic acid of significant interest to researchers in medicinal chemistry, materials science, and synthetic organic chemistry. Its structure, featuring a benzoic acid core with both an activating amino group and two electron-donating methyl groups, provides a unique scaffold for developing novel compounds. The strategic placement of these functional groups influences the molecule's electronic properties, reactivity, and intermolecular interactions, making it a valuable intermediate for pharmaceuticals and dyes.[1] Derivatives of this compound have been investigated for potential antimicrobial and enzyme-inhibiting activities.[1]

This technical guide offers a comprehensive examination of the core . As a Senior Application Scientist, the objective is not merely to present data but to provide a field-proven perspective on how these properties are determined and why they are critical for development and application. We will delve into the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative references.

Molecular Structure and Identifiers

The foundational step in characterizing any chemical compound is to establish its identity through its structure and standardized nomenclature. The arrangement of the amino, dimethyl, and carboxylic acid functionalities on the benzene ring dictates the molecule's reactivity and physical characteristics.

Caption: 2D Structure of 4-Amino-3,5-dimethylbenzoic acid.

Table 1: Core Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 4919-40-8 | [1] |

| Molecular Formula | C₉H₁₁NO₂ | [1] |

| Molecular Weight | 165.19 g/mol | [1] |

| IUPAC Name | 4-amino-3,5-dimethylbenzoic acid | [1] |

| InChI Key | NZEOOPXCKUWJDQ-UHFFFAOYSA-N | [1] |

| Canonical SMILES | CC1=CC(=CC(=C1N)C)C(=O)O |[1] |

Synthesis Pathway: Reduction of a Nitro Precursor

A common and reliable method for synthesizing 4-Amino-3,5-dimethylbenzoic acid involves the reduction of its nitro precursor, 3,5-dimethyl-4-nitrobenzoic acid. This two-step approach, starting from 3,5-dimethylbenzoic acid, is a classic strategy in aromatic chemistry. The initial nitration step positions the nitro group at the 4-position, directed by the carboxyl group and activated by the methyl groups. The subsequent reduction of the nitro group to an amine is a high-yield transformation.

The choice of reducing agent is critical. While various reagents can effect this transformation, a combination of zinc powder in the presence of an acid or a base offers a robust and scalable method that avoids the need for high-pressure hydrogenation, making it accessible in most laboratory settings.[2]

Caption: General workflow for the synthesis via reduction.

Experimental Protocol: Synthesis via Reduction[2]

-

Step 1: Suspension: Suspend 3,5-dimethyl-4-nitrobenzoic acid (1.0 eq) in deionized water (approx. 20 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stirrer. Stir vigorously for 30 minutes to ensure a homogeneous dispersion.

-

Step 2: Addition of Reagents: To the suspension, add sodium carbonate (approx. 0.5-0.6 eq) followed by zinc powder (approx. 6.0 eq). The sodium carbonate assists in maintaining a suitable reaction environment.

-

Step 3: Reaction: Gently heat the reaction mixture to 30°C and maintain this temperature with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Step 4: Initial Work-up: Upon completion, filter the reaction mixture to remove unreacted zinc powder and inorganic salts. Wash the filter cake with water.

-

Step 5: Purification Wash: To remove unreacted starting material, wash the aqueous filtrate twice with ethyl acetate. Discard the organic layers.

-

Step 6: Acidification & Precipitation: Adjust the pH of the aqueous layer to approximately 3.5 by the slow, dropwise addition of 1N hydrochloric acid. This will protonate the carboxylate and precipitate the product.

-

Step 7: Extraction & Isolation: Extract the aqueous suspension five times with ethyl acetate. Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the final product as a solid.

Core Physicochemical Properties

The physical properties of a compound dictate its behavior in various environments, influencing everything from its formulation into a final product to its absorption and distribution in a biological system.

Table 2: Summary of Physicochemical Properties

| Property | Value / Description | Comments |

|---|---|---|

| Physical Form | Solid | |

| Melting Point | Not reported in reviewed literature. | Requires experimental determination. Impurities will depress and broaden the melting range. |

| Boiling Point | Not applicable (likely decomposes). | Aromatic amino acids typically decompose at high temperatures before boiling. |

| Solubility | Not explicitly reported. | Expected to have low solubility in water and non-polar solvents (e.g., hexanes), but higher solubility in polar organic solvents like ethanol, DMSO, and methanol.[3] |

| pKa | Not explicitly reported. | Two pKa values are expected: one for the carboxylic acid (-COOH) and one for the conjugate acid of the amino group (-NH₃⁺). |

Melting Point Determination

Causality & Importance: The melting point is a critical indicator of purity. A sharp melting range (typically < 2°C) is characteristic of a pure crystalline compound. This protocol describes the standard capillary method, which is highly reliable and requires minimal sample.

Experimental Protocol: Capillary Melting Point Determination

-

Step 1: Sample Preparation: Ensure the synthesized 4-Amino-3,5-dimethylbenzoic acid is completely dry. Finely powder a small amount of the sample on a watch glass.

-

Step 2: Capillary Packing: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap it gently on a hard surface to pack the solid into the closed end. A sample height of 2-3 mm is ideal.

-

Step 3: Measurement: Place the packed capillary tube into a melting point apparatus.

-

Step 4: Rapid Heating: Heat the sample rapidly to approximately 15°C below the expected melting point. If the expected point is unknown, a preliminary rapid run is necessary to find an approximate value.

-

Step 5: Slow Heating & Observation: Decrease the heating rate to 1-2°C per minute. Observe the sample closely through the magnifying lens.

-

Step 6: Record Range: Record the temperature (T₁) at which the first drop of liquid appears and the temperature (T₂) at which the last solid particle melts. The melting point is reported as the range T₁ - T₂.

Solubility Profile

Causality & Importance: Solubility is paramount for drug development, dictating formulation strategies, and for synthetic chemistry, where it governs the choice of reaction solvents and purification methods. The amphipathic nature of 4-Amino-3,5-dimethylbenzoic acid, with its polar amino and carboxyl groups and nonpolar dimethylated benzene ring, suggests a nuanced solubility profile.

Experimental Protocol: Qualitative Solubility Assessment

-

Step 1: Preparation: To a series of small, labeled test tubes, add approximately 10 mg of 4-Amino-3,5-dimethylbenzoic acid.

-

Step 2: Solvent Addition: Add 1 mL of a chosen solvent (e.g., water, ethanol, DMSO, acetone, ethyl acetate, toluene, hexanes) to each respective test tube.

-

Step 3: Observation: Agitate each tube vigorously for 1 minute at ambient temperature. Observe and record whether the solid dissolves completely.

-

Step 4: Classification:

-

Soluble: The entire solid dissolves.

-

Slightly Soluble: A significant portion of the solid dissolves, but some remains.

-

Insoluble: The solid does not appear to dissolve.

-

-

Step 5 (Optional): For samples that are insoluble at room temperature, gently warm the test tube to observe any temperature-dependent solubility effects.

Acidity and Basicity (pKa)

Causality & Importance: The compound possesses both an acidic carboxylic acid group and a basic amino group. The pKa values associated with these groups define the molecule's ionization state at a given pH. This is critical for understanding its behavior in biological systems (e.g., receptor binding, membrane transport) and for developing analytical methods like HPLC. The pKa of the carboxylic acid is expected to be around 4-5, while the pKa of the anilinium ion (-NH₃⁺) is expected to be around 4-5 as well. The two electron-donating methyl groups will slightly increase the basicity of the amino group (raising its pKa) and slightly decrease the acidity of the carboxylic acid (raising its pKa) compared to 4-aminobenzoic acid.

Table 3: pKa Values of Structurally Related Aminobenzoic Acids

| Compound | pKa (Carboxylic Acid) | pKa (Anilinium) |

|---|---|---|

| Benzoic acid | 4.20 | - |

| 2-Aminobenzoic acid | 4.78 | - |

| 3-Aminobenzoic acid | 4.55 | - |

| Data sourced from NIST[4] |

Experimental Protocol: pKa Determination by Potentiometric Titration

-

Step 1: Solution Preparation: Accurately weigh a sample of 4-Amino-3,5-dimethylbenzoic acid and dissolve it in a known volume of deionized water, potentially with a small amount of co-solvent like ethanol if water solubility is low.

-

Step 2: Titration Setup: Place the solution in a beaker with a magnetic stirrer. Calibrate a pH meter and immerse the electrode in the solution.

-

Step 3: Titration: Slowly titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), recording the pH after each incremental addition.

-

Step 4: Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point (where half of the acid has been neutralized). Two equivalence points may be observed, corresponding to the titration of the carboxylic acid and the anilinium ion.

Spectroscopic Profile

Spectroscopy provides a "molecular fingerprint," allowing for structural elucidation and confirmation. Each technique probes different aspects of the molecule's quantum mechanical state.

Caption: Relationship between spectroscopic methods and molecular information.

Fourier-Transform Infrared (FTIR) Spectroscopy

Interpretation: FTIR spectroscopy probes the vibrational frequencies of chemical bonds. The spectrum of 4-Amino-3,5-dimethylbenzoic acid is expected to show characteristic peaks for the O-H stretch of the carboxylic acid (a very broad band), the N-H stretches of the amine, the C=O stretch of the carbonyl group, C=C stretches from the aromatic ring, and C-H stretches from the methyl and aromatic groups.

Table 4: Predicted Key FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Expected Appearance |

|---|---|---|---|

| 3400 - 3200 | Amine (N-H) | Symmetric & Asymmetric Stretch | Two sharp to medium peaks. |

| 3300 - 2500 | Carboxylic Acid (O-H) | Stretch | Very broad, strong band due to H-bonding.[5] |

| ~1700 | Carbonyl (C=O) | Stretch | Strong, sharp peak.[5] |

| ~1600 & ~1475 | Aromatic Ring (C=C) | Stretch | Medium to strong peaks. |

| 1320 - 1210 | Carboxylic Acid (C-O) | Stretch | Medium intensity peak.[5] |

| ~1200 | Aromatic Amine (C-N) | Stretch | Medium intensity peak. |

Experimental Protocol: FTIR Analysis (KBr Pellet Method)

-

Step 1: Sample Preparation: Weigh approximately 1-2 mg of the compound and 100-200 mg of dry, spectroscopy-grade Potassium Bromide (KBr).

-

Step 2: Grinding: Gently grind the KBr to a fine powder in an agate mortar. Add the sample and grind further to create a homogeneous mixture.

-

Step 3: Pellet Formation: Transfer the powdered mixture to a pellet die and apply pressure using a hydraulic press to form a thin, transparent pellet.

-

Step 4: Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer. Collect a background spectrum of the empty sample chamber. Then, collect the sample spectrum. The instrument software will generate the final transmittance or absorbance spectrum.

UV-Visible (UV-Vis) Spectroscopy

Interpretation: UV-Vis spectroscopy measures the absorption of light resulting from electronic transitions, typically involving π-electrons in conjugated systems. The aromatic ring in 4-Amino-3,5-dimethylbenzoic acid constitutes the primary chromophore. We expect to see strong absorption bands characteristic of substituted benzene rings. Based on data for 4-aminobenzoic acid, which has absorption maxima at 194, 226, and 278 nm, similar peaks are expected for the target compound.[6] The methyl groups may cause a slight bathochromic (red) shift.

Table 5: Predicted UV-Vis Absorption Maxima (λ_max)

| Wavelength (nm) | Transition Type |

|---|---|

| ~200-230 | π → π* |

| ~270-290 | π → π* |

Experimental Protocol: UV-Vis Analysis

-

Step 1: Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble (e.g., ethanol, methanol, or acetonitrile).

-

Step 2: Solution Preparation: Prepare a stock solution of the compound of known concentration. Create a series of dilutions to ensure the absorbance reading falls within the linear range of the spectrophotometer (typically 0.1 - 1.0).

-

Step 3: Blanking: Fill a quartz cuvette with the pure solvent and use it to zero (blank) the spectrophotometer across the desired wavelength range (e.g., 190-400 nm).

-

Step 4: Measurement: Replace the blank cuvette with a cuvette containing the sample solution. Scan the wavelength range and record the absorbance spectrum. Identify the wavelength(s) of maximum absorbance (λ_max).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Interpretation: NMR spectroscopy provides the most detailed structural information by probing the magnetic environments of atomic nuclei (¹H and ¹³C). The chemical shifts, splitting patterns, and integration of the signals reveal the connectivity and chemical environment of each atom in the molecule. The symmetry of 4-Amino-3,5-dimethylbenzoic acid simplifies the spectrum: the two methyl groups are equivalent, and the two aromatic protons are equivalent.

Table 6: Experimental ¹H and ¹³C NMR Data (in CD₃CN) [2]

| ¹H NMR (500 MHz) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| 8.94 | Broad Singlet | 1H | -COOH | |

| 7.55 | Singlet | 2H | Ar-H | |

| 4.52 | Broad Singlet | 2H | -NH₂ | |

| 2.15 | Singlet | 6H | -CH₃ | |

| ¹³C NMR (126 MHz) | Chemical Shift (δ, ppm) | Assignment | ||

| 168.5 | C=O (Carboxylic Acid) | |||

| 149.9 | C-NH₂ (Aromatic C) | |||

| 131.0 | Ar-CH (Aromatic C) | |||

| 122.4 | C-COOH (Aromatic C) | |||

| 121.4 | C-CH₃ (Aromatic C) |

| | 17.9 | | -CH₃ | |

Experimental Protocol: NMR Analysis

-

Step 1: Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., acetonitrile-d₃ (CD₃CN) or DMSO-d₆) in a clean NMR tube.

-

Step 2: Shimming: Insert the sample into the NMR spectrometer. The instrument will perform an automated shimming process to optimize the homogeneity of the magnetic field.

-

Step 3: Data Acquisition: Acquire the ¹H spectrum, followed by the ¹³C spectrum. Standard pulse programs are used for each experiment.

-

Step 4: Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed by the instrument's software to generate the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced (typically to the residual solvent peak).

Applications and Biological Relevance

4-Amino-3,5-dimethylbenzoic acid serves as a versatile building block in several areas:

-

Pharmaceutical Intermediates: Its functional groups allow for further chemical modifications, making it a precursor for more complex pharmacologically active molecules.[1]

-

Dye Manufacturing: The primary amino group can undergo diazotization and coupling reactions to form azo dyes, which are important in the textile industry.[1]

-

Biochemical Research: The structural similarity to other biologically active compounds makes it a useful tool for studying enzyme interactions and for the development of enzyme inhibitors.[1]

Safety Information

Proper handling of all chemicals is essential. Based on available data, 4-Amino-3,5-dimethylbenzoic acid should be handled with standard laboratory precautions.

Table 7: GHS Hazard Information

| Category | Information |

|---|---|

| Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |

| Precautionary Statements | P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing). |

Data sourced from Sigma-Aldrich

References

-

Hydrodynamic Methods. (n.d.). Spectroscopy Aromatic Amino Acids. Retrieved January 10, 2026, from [Link]

-

Chemsrc. (2025). 4-amino-3,5-dimethyl-benzoic acid | CAS#:4919-40-8. Retrieved January 10, 2026, from [Link]

-

NIST. (n.d.). 4-Amino-3-methylbenzoic acid. In NIST Chemistry WebBook. Retrieved January 10, 2026, from [Link]

-

NIST. (n.d.). Benzoic acid, 4-(dimethylamino)-. In NIST Chemistry WebBook. Retrieved January 10, 2026, from [Link]

-

Filo. (2025). How would the 1H NMR spectrum of 4-(N,N-dimethyl) benzoic acid.... Retrieved January 10, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved January 10, 2026, from [Link]

-

SIELC Technologies. (n.d.). UV-Vis Spectrum of 4-Aminobenzoic Acid. Retrieved January 10, 2026, from [Link]

-

SpectraBase. (n.d.). 4-Amino-2,5-dimethylbenzoic acid. Retrieved January 10, 2026, from [Link]

-

ChemSynthesis. (2025). 4-amino-3,5-dimethylbenzoic acid. Retrieved January 10, 2026, from [Link]

-

NIST. (n.d.). Benzoic acid, 4-hydroxy-3,5-dimethyl-. In NIST Chemistry WebBook. Retrieved January 10, 2026, from [Link]

-

NIST. (n.d.). 4-Aminobenzoic acid. In NIST Chemistry WebBook. Retrieved January 10, 2026, from [Link]

-

Indian Journal of Chemistry. (n.d.). Solubilities of Amino Acids in Different Mixed Solvents. Retrieved January 10, 2026, from [Link]

-

Human Metabolome Database. (2021). 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0004815). Retrieved January 10, 2026, from [Link]

-

NIST. (n.d.). Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted derivatives. Retrieved January 10, 2026, from [Link]

-

SpectraBase. (n.d.). p-{[4-Amino-3-cyano-5-(2,4-dimethylbenzoyl)-2-thienyl]amino}benzoic acid, ethyl ester. Retrieved January 10, 2026, from [Link]

-

DergiPark. (2018). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. Retrieved January 10, 2026, from [Link]

-

Human Metabolome Database. (2021). Showing metabocard for 3,5-Dimethylbenzoic acid (HMDB0246063). Retrieved January 10, 2026, from [Link]

-

ResearchGate. (n.d.). Solubility, Model Correlation, and Solvent Effect of 2-Amino-3-methylbenzoic Acid in 12 Pure Solvents. Retrieved January 10, 2026, from [Link]

-

ResearchGate. (n.d.). FTIR spectrum of 4-methyl-3-nitrobenzoic acid. Retrieved January 10, 2026, from [Link]

-

Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams. Retrieved January 10, 2026, from [Link]

-

Organic Chemistry Data. (n.d.). pKa Data Compiled by R. Williams page-1. Retrieved January 10, 2026, from [Link]

Sources

- 1. Buy 4-Amino-3,5-dimethylbenzoic acid | 4919-40-8 [smolecule.com]

- 2. 4-amino-3,5-dimethyl-benzoic acid | 4919-40-8 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. global.oup.com [global.oup.com]

- 5. How would the 1H NMR spectrum of 4-(N,N-dimethyl) benzoic acid (shown bel.. [askfilo.com]

- 6. UV-Vis Spectrum of 4-Aminobenzoic Acid | SIELC Technologies [sielc.com]

An In-depth Technical Guide to 4-Amino-3,5-dimethylbenzoic acid (CAS 4919-40-8)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold in Modern Chemistry

4-Amino-3,5-dimethylbenzoic acid, with the CAS number 4919-40-8, is an aromatic compound characterized by a benzoic acid core substituted with an amino group and two methyl groups.[1] This specific arrangement of functional groups imparts a unique reactivity and steric profile, making it a valuable building block in various chemical syntheses.[1] While it finds applications in the manufacturing of dyes, its primary significance for the intended audience of this guide lies in its role as a key intermediate in the development of novel pharmaceutical agents.[1] The presence of the amino and carboxylic acid moieties allows for diverse chemical modifications, enabling its incorporation into more complex molecules with tailored biological activities.[1] This guide will provide a comprehensive overview of the synthesis, properties, and applications of 4-Amino-3,5-dimethylbenzoic acid, with a particular focus on its utility in medicinal chemistry and drug discovery.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of 4-Amino-3,5-dimethylbenzoic acid is essential for its effective use in research and development. The following table summarizes its key properties.

| Property | Value | Source |

| CAS Number | 4919-40-8 | [1] |

| Molecular Formula | C9H11NO2 | [1] |

| Molecular Weight | 165.19 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | 251-252 °C | |

| Boiling Point | 342.5 °C at 760 mmHg | |

| Purity | Typically ≥98% | |

| InChI Key | NZEOOPXCKUWJDQ-UHFFFAOYSA-N | |

| SMILES | CC1=CC(=CC(=C1N)C)C(=O)O | [1] |

Spectroscopic Data for Characterization

The identity and purity of 4-Amino-3,5-dimethylbenzoic acid are typically confirmed using various spectroscopic techniques. Below is a summary of expected spectral data.

| Technique | Expected Peaks/Signals |

| ¹H NMR | Signals corresponding to aromatic protons, amino protons, methyl protons, and the carboxylic acid proton. |

| ¹³C NMR | Resonances for aromatic carbons, methyl carbons, and the carboxyl carbon. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching (amino group), C=O stretching (carboxylic acid), O-H stretching (carboxylic acid), and aromatic C-H and C=C stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the compound's molecular weight. |

Synthesis of 4-Amino-3,5-dimethylbenzoic acid: A Validated Approach

The most common and reliable method for the synthesis of 4-Amino-3,5-dimethylbenzoic acid is a two-step process starting from 3,5-dimethylbenzoic acid.[1] This involves the nitration of the aromatic ring followed by the reduction of the nitro group to an amino group.[1] This approach is favored due to the ready availability of the starting material and the high efficiency of the reactions.

Experimental Workflow: From 3,5-Dimethylbenzoic Acid to the Final Product

The following diagram illustrates the key stages in the synthesis of 4-Amino-3,5-dimethylbenzoic acid.

Caption: Synthetic workflow for 4-Amino-3,5-dimethylbenzoic acid.

Detailed Step-by-Step Synthesis Protocol

Step 1: Nitration of 3,5-Dimethylbenzoic Acid

-

Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid and concentrated nitric acid to 0-5 °C in an ice bath.

-

Addition of Starting Material: Slowly add 3,5-dimethylbenzoic acid to the cooled nitrating mixture while maintaining the temperature below 10 °C. The choice of a slow addition rate is crucial to control the exothermic nature of the reaction and prevent side product formation.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Carefully pour the reaction mixture over crushed ice to quench the reaction. The solid precipitate, 4-nitro-3,5-dimethylbenzoic acid, is then collected by filtration, washed with cold water until the washings are neutral, and dried.

Step 2: Reduction of 4-Nitro-3,5-dimethylbenzoic Acid

-

Catalyst and Solvent: In a hydrogenation vessel, suspend the synthesized 4-nitro-3,5-dimethylbenzoic acid and a catalytic amount of palladium on carbon (Pd/C) in a suitable solvent such as methanol or ethanol.

-

Hydrogenation: The vessel is then purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere. The reduction is typically carried out at a slightly elevated temperature and pressure to ensure a reasonable reaction rate.

-

Reaction Completion and Filtration: The reaction is monitored by TLC. Upon completion, the catalyst is removed by filtration through a pad of celite. The celite pad is essential to safely and completely remove the pyrophoric palladium catalyst.

-

Isolation of Product: The filtrate is concentrated under reduced pressure to yield the crude 4-Amino-3,5-dimethylbenzoic acid.

-

Purification: The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain the final product with high purity.

Applications in Drug Discovery and Medicinal Chemistry

The structural features of 4-Amino-3,5-dimethylbenzoic acid make it an attractive scaffold for the design and synthesis of novel therapeutic agents. The amino group can be readily acylated, alkylated, or used in the formation of amides and sulfonamides, while the carboxylic acid can be converted to esters, amides, or other functional groups. This versatility allows for the systematic exploration of the chemical space around this core structure to optimize pharmacological activity.

As a Building Block for Enzyme Inhibitors

Derivatives of aminobenzoic acids have shown significant promise as inhibitors of various enzymes implicated in disease.[1] The 4-Amino-3,5-dimethylbenzoic acid scaffold can be utilized to develop inhibitors with high potency and selectivity.

-

Protein Kinase CK2 Inhibitors: Protein kinase CK2 is a constitutively active serine/threonine kinase that is overexpressed in many human cancers. Its inhibition is a validated strategy for cancer therapy. Studies have shown that analogs of 4-(thiazol-5-yl)benzoic acid are potent inhibitors of CK2.[2] The 4-Amino-3,5-dimethylbenzoic acid core can be used to synthesize similar structures, where the amino group can be functionalized to interact with key residues in the ATP-binding pocket of the enzyme.

-

EP4 Receptor Antagonists: The prostaglandin E2 receptor 4 (EP4) is involved in inflammation and pain pathways. Antagonists of this receptor are being investigated as potential treatments for inflammatory diseases and pain. Research has identified potent EP4 antagonists based on a 3-[(3-methylpyridine-2-carbonyl) amino]-2,4-dimethyl-benzoic acid scaffold.[3] This highlights the potential of 4-Amino-3,5-dimethylbenzoic acid as a starting point for the development of novel anti-inflammatory and analgesic drugs.

The following diagram illustrates the general principle of competitive enzyme inhibition, a common mechanism for drugs derived from scaffolds like 4-Amino-3,5-dimethylbenzoic acid.

Caption: Mechanism of competitive enzyme inhibition.

Potential for Antimicrobial Agents

Some research suggests that derivatives of 4-Amino-3,5-dimethylbenzoic acid may possess antimicrobial properties.[1] The proposed mechanism for some aminobenzoic acid derivatives involves the inhibition of essential bacterial enzymes, leading to the disruption of vital metabolic pathways and ultimately cell death.[4] Further investigation into the structure-activity relationships of 4-Amino-3,5-dimethylbenzoic acid derivatives could lead to the development of new classes of antibiotics.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 4-Amino-3,5-dimethylbenzoic acid.

-

Hazard Statements: It is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Precautionary Measures: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials.

Conclusion

4-Amino-3,5-dimethylbenzoic acid is a versatile and valuable building block for researchers in the chemical and pharmaceutical sciences. Its well-defined structure and reactive functional groups provide a solid foundation for the synthesis of a wide range of derivatives with potential therapeutic applications. A thorough understanding of its synthesis, properties, and reactivity is key to unlocking its full potential in the development of novel enzyme inhibitors, antimicrobial agents, and other biologically active molecules. The information provided in this guide serves as a comprehensive resource for scientists and researchers working with this important chemical intermediate.

References

-

Bide Pharmatech Ltd. (n.d.). 4-Amino-3,5-dimethylbenzoic acid CAS NO.4919-40-8. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-amino-3,5-dimethoxybenzoic acid. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Retrieved from [Link]

- Ohno, H., et al. (2016). Structure-activity Relationship Study of 4-(thiazol-5-yl)benzoic Acid Derivatives as Potent Protein Kinase CK2 Inhibitors. Bioorganic & Medicinal Chemistry, 24(5), 1136-1141.

- Blanco, M. J., et al. (2016). Discovery of potent aryl-substituted 3-[(3-methylpyridine-2-carbonyl) amino]-2,4-dimethyl-benzoic acid EP4 antagonists with improved pharmacokinetic profile. Bioorganic & Medicinal Chemistry Letters, 26(3), 931-935.

Sources

- 1. Buy 4-Amino-3,5-dimethylbenzoic acid | 4919-40-8 [smolecule.com]

- 2. Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of potent aryl-substituted 3-[(3-methylpyridine-2-carbonyl) amino]-2,4-dimethyl-benzoic acid EP4 antagonists with improved pharmacokinetic profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

A Spectroscopic Guide to 4-Amino-3,5-dimethylbenzoic Acid: Unveiling Molecular Structure through NMR, IR, and MS Data

Abstract

This technical guide provides an in-depth analysis of the spectral data for 4-Amino-3,5-dimethylbenzoic acid, a key building block in medicinal chemistry and materials science. Aimed at researchers, scientists, and professionals in drug development, this document offers a comprehensive examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Beyond a mere presentation of spectra, this guide delves into the rationale behind experimental choices, the principles of spectral interpretation, and the validation of data, thereby providing a holistic understanding of the molecule's structural characteristics. Detailed experimental protocols, data interpretation, and visual aids are included to facilitate a thorough comprehension of the spectroscopic techniques applied.

Introduction

4-Amino-3,5-dimethylbenzoic acid, with a molecular formula of C₉H₁₁NO₂, is a substituted aromatic compound featuring a carboxylic acid and an amino group attached to a dimethylated benzene ring. The unique arrangement of these functional groups imparts specific chemical properties that are of significant interest in the synthesis of novel pharmaceutical agents and advanced polymers. Accurate structural elucidation is paramount for its application, and spectroscopic methods provide the most powerful tools for this purpose. This guide will walk through the acquisition and interpretation of ¹H NMR, ¹³C NMR, IR, and MS data to build a complete and validated structural profile of 4-Amino-3,5-dimethylbenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for determining the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, we can deduce the connectivity and chemical environment of individual atoms.

Experimental Protocol: NMR Spectroscopy

A standard protocol for acquiring high-resolution NMR spectra of 4-Amino-3,5-dimethylbenzoic acid is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of 4-Amino-3,5-dimethylbenzoic acid in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical as it must dissolve the analyte without contributing interfering signals in the spectral regions of interest. DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for its exchangeable proton signals, which can help in identifying labile protons.

-

Instrumentation: Utilize a high-field NMR spectrometer, such as a 400 MHz or 600 MHz instrument, for enhanced signal dispersion and resolution.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-15 ppm), and a relaxation delay that allows for full recovery of magnetization between pulses.

-

¹³C NMR Acquisition: Obtain the carbon-13 NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to a series of singlets for each unique carbon atom. A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

Caption: A generalized workflow for NMR data acquisition.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of 4-Amino-3,5-dimethylbenzoic acid is expected to exhibit distinct signals corresponding to the aromatic protons, the methyl protons, the amino protons, and the carboxylic acid proton.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.5 | Broad Singlet | 1H | -COOH |

| ~7.6 | Singlet | 2H | Ar-H |

| ~5.5 | Broad Singlet | 2H | -NH₂ |

| ~2.2 | Singlet | 6H | -CH₃ |

Interpretation:

-

Carboxylic Acid Proton (-COOH): The proton of the carboxylic acid group is highly deshielded due to the electronegativity of the adjacent oxygen atoms and typically appears as a broad singlet at a downfield chemical shift of around 10-13 ppm.[1] This broadness is a result of hydrogen bonding and chemical exchange.

-

Aromatic Protons (Ar-H): The two protons on the aromatic ring are chemically equivalent due to the symmetry of the molecule. They are expected to appear as a singlet in the aromatic region, typically between 7 and 8 ppm.

-

Amino Protons (-NH₂): The two protons of the primary amine group will also give rise to a broad singlet, usually in the range of 4-6 ppm.[1] The broad nature of this peak is also due to hydrogen bonding and exchange.

-

Methyl Protons (-CH₃): The six protons of the two equivalent methyl groups will appear as a sharp singlet at a more upfield position, generally around 2.0-2.5 ppm.

¹³C NMR Spectral Data and Interpretation

The proton-decoupled ¹³C NMR spectrum of 4-Amino-3,5-dimethylbenzoic acid should display six distinct signals, corresponding to the six unique carbon environments in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | C=O (Carboxylic Acid) |

| ~150 | C-NH₂ |

| ~138 | C-CH₃ |

| ~130 | C-H (Aromatic) |

| ~118 | C-COOH |

| ~20 | -CH₃ |

Interpretation:

-

Carbonyl Carbon (C=O): The carbon of the carboxylic acid is the most deshielded, appearing furthest downfield (around 165-185 ppm) due to the strong electron-withdrawing effect of the two oxygen atoms.[2]

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbon atom bonded to the electron-donating amino group (C-NH₂) will be significantly shielded, while the carbons attached to the methyl groups (C-CH₃) and the carboxylic acid group (C-COOH) will have their chemical shifts influenced by the electronic effects of these groups. The aromatic carbons bonded to hydrogen (C-H) will resonate in the typical aromatic region of 120-140 ppm.

-

Methyl Carbons (-CH₃): The carbons of the two equivalent methyl groups will be the most shielded, appearing at the most upfield position in the spectrum (around 15-25 ppm).

Caption: Carbon numbering for NMR assignments.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: For solid samples like 4-Amino-3,5-dimethylbenzoic acid, the KBr (potassium bromide) pellet method is commonly employed. A small amount of the sample is finely ground with dry KBr powder and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used, where the solid sample is placed directly on the ATR crystal.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: A background spectrum of the empty sample compartment (or the KBr pellet without the sample) is first recorded. Then, the sample spectrum is recorded. The instrument software automatically ratios the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

IR Spectral Data and Interpretation

The IR spectrum of 4-Amino-3,5-dimethylbenzoic acid will show characteristic absorption bands for the N-H, O-H, C=O, C-H, and aromatic C=C bonds.

| Frequency Range (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |

| 3400-3200 | Medium | N-H stretch | Primary Amine (-NH₂) |

| 3300-2500 | Strong, Broad | O-H stretch | Carboxylic Acid (-COOH) |

| ~1700 | Strong | C=O stretch | Carboxylic Acid (-COOH) |

| 3000-2850 | Medium | C-H stretch | Methyl (-CH₃) |

| 1600-1450 | Medium-Strong | C=C stretch | Aromatic Ring |

| 1320-1210 | Strong | C-O stretch | Carboxylic Acid (-COOH) |

| ~1620 | Medium | N-H bend | Primary Amine (-NH₂) |

Interpretation:

-

N-H Stretching: Primary amines typically show two medium-intensity bands in the 3400-3200 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.[3]

-

O-H Stretching: The O-H stretch of the carboxylic acid is one of the most characteristic bands in an IR spectrum, appearing as a very broad and strong absorption from 3300 to 2500 cm⁻¹.[2] This broadness is due to extensive hydrogen bonding.

-

C=O Stretching: The carbonyl stretch of the carboxylic acid gives a strong, sharp absorption band around 1700 cm⁻¹.[2]

-

C-H Stretching: The C-H stretching vibrations of the methyl groups will appear as medium-intensity bands in the 3000-2850 cm⁻¹ region. Aromatic C-H stretches may be observed as weaker bands just above 3000 cm⁻¹.

-

Aromatic C=C Stretching: The stretching of the carbon-carbon bonds within the aromatic ring typically results in several bands of variable intensity in the 1600-1450 cm⁻¹ region.

-

C-O Stretching and O-H Bending: The C-O stretching vibration of the carboxylic acid is expected to appear as a strong band between 1320 and 1210 cm⁻¹. The in-plane O-H bend can also be found in this region.

-

N-H Bending: The scissoring vibration of the primary amine N-H bonds usually gives a medium-intensity band around 1620 cm⁻¹.[3]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: A dilute solution of 4-Amino-3,5-dimethylbenzoic acid is introduced into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography (LC) system.

-

Ionization: Electrospray ionization (ESI) is a common soft ionization technique suitable for this molecule. In positive ion mode, the molecule will be protonated to form [M+H]⁺. In negative ion mode, it will be deprotonated to form [M-H]⁻.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.

Caption: A simplified workflow for Mass Spectrometry analysis.

Mass Spectral Data and Interpretation

The molecular weight of 4-Amino-3,5-dimethylbenzoic acid is 165.19 g/mol .

-

Positive Ion Mode (ESI+):

-

Molecular Ion: The protonated molecule, [M+H]⁺, is expected at m/z 166.

-

Major Fragments:

-

m/z 149: Loss of NH₃ (17 Da) from the protonated molecule.

-

m/z 121: Loss of COOH (45 Da) from the protonated molecule.

-

m/z 120: Subsequent loss of a proton from the m/z 121 fragment.

-

-

-

Negative Ion Mode (ESI-):

-

Molecular Ion: The deprotonated molecule, [M-H]⁻, is expected at m/z 164.

-

Major Fragment:

-

m/z 120: Loss of CO₂ (44 Da) from the deprotonated molecule, a common fragmentation for carboxylic acids in negative ion mode.

-

-

The fragmentation of aromatic amines can also proceed via the loss of a hydrogen atom followed by the expulsion of HCN.[4] For benzoic acid derivatives, a characteristic fragmentation is the loss of the hydroxyl group, followed by the loss of carbon monoxide.[5] The exact fragmentation pattern will depend on the ionization method and the energy applied.

Conclusion

The comprehensive analysis of the ¹H NMR, ¹³C NMR, IR, and MS spectral data provides a self-validating and coherent structural elucidation of 4-Amino-3,5-dimethylbenzoic acid. The NMR data confirms the carbon-hydrogen framework, including the number and connectivity of protons and carbons. The IR spectrum verifies the presence of the key functional groups: the primary amine, the carboxylic acid, and the substituted aromatic ring. Finally, mass spectrometry confirms the molecular weight and provides insights into the molecule's stability and fragmentation pathways. This multi-technique approach ensures a high degree of confidence in the assigned structure, which is fundamental for its use in research and development.

References

-

Filo. (2025, October 27). How would the 1H NMR spectrum of 4-(N,N-dimethyl) benzoic acid (shown bel... Retrieved from [Link]

-

OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). Mass spectral interpretation. Retrieved from [Link]

-

Doc Brown's Chemistry. (2025, November 8). mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions.... Retrieved from [Link]

-

Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]

Sources

- 1. How would the 1H NMR spectrum of 4-(N,N-dimethyl) benzoic acid (shown bel.. [askfilo.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Mass spectral interpretation - Wikipedia [en.wikipedia.org]

- 5. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

A Technical Guide to the Solubility of 4-Amino-3,5-dimethylbenzoic Acid in Organic Solvents

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on understanding, predicting, and experimentally determining the solubility of 4-Amino-3,5-dimethylbenzoic acid in various organic solvents. In the absence of extensive published quantitative data for this specific molecule, this document emphasizes the foundational principles of solubility, theoretical predictions based on molecular structure, and robust experimental methodologies.

Introduction: The Critical Role of Solubility in Drug Development

Solubility is a pivotal physicochemical property of an active pharmaceutical ingredient (API) that profoundly influences its bioavailability, formulation, and overall therapeutic efficacy.[1][2] For a molecule like 4-Amino-3,5-dimethylbenzoic acid, a substituted aromatic compound, understanding its behavior in different solvent systems is fundamental for processes such as purification, crystallization, and the design of dosage forms. This guide will delve into the theoretical underpinnings of its solubility and provide actionable protocols for its empirical determination.

Physicochemical Properties of 4-Amino-3,5-dimethylbenzoic Acid

A molecule's solubility is intrinsically linked to its structural and electronic properties. The key physicochemical parameters for 4-Amino-3,5-dimethylbenzoic acid are summarized below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁NO₂ | [3][4] |

| Molecular Weight | 165.19 g/mol | [3][4] |

| Melting Point | 251-252 °C | [3] |

| Boiling Point | 342.5 °C at 760 mmHg | [3] |

| logP (Octanol-Water Partition Coefficient) | 2.165 | [3] |

| Physical Form | Solid |

The relatively high melting point suggests strong intermolecular forces in the solid state, primarily due to hydrogen bonding facilitated by the carboxylic acid and amino groups, as well as potential π-π stacking of the benzene rings. The logP value indicates a moderate lipophilicity.

Theoretical Considerations for Solubility in Organic Solvents

The solubility of 4-Amino-3,5-dimethylbenzoic acid is governed by the interplay of its functional groups with the solvent's properties, adhering to the principle of "like dissolves like."[5][6]

-

Carboxylic Acid Group (-COOH): This polar, protic group can act as both a hydrogen bond donor and acceptor. It contributes to solubility in polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMSO, DMF) that can accept hydrogen bonds. In alkaline conditions, it can deprotonate to form a highly polar carboxylate salt, significantly enhancing aqueous solubility.

-

Amino Group (-NH₂): As a primary amine, this group is a hydrogen bond donor and can also accept a hydrogen bond. It enhances solubility in polar solvents. In acidic media, it can be protonated to form an ammonium salt, which increases solubility in aqueous solutions.

-

Dimethyl Groups (-CH₃): These two methyl groups are nonpolar and contribute to the molecule's lipophilicity. Their presence will enhance solubility in less polar organic solvents.

-

Aromatic Ring: The benzene ring is nonpolar and hydrophobic, favoring solubility in nonpolar solvents like toluene and benzene through van der Waals forces and potential π-π interactions.

-

Substitution Pattern and the "Ortho Effect": The two methyl groups are ortho to the carboxylic acid group. This steric hindrance can force the carboxyl group to twist out of the plane of the benzene ring.[7] This twisting disrupts the resonance between the carboxyl group and the aromatic ring, which can increase the acidity of the benzoic acid derivative.[7] Almost all ortho-substituents, regardless of their electronic nature, tend to increase the acid strength of benzoic acid, a phenomenon known as the ortho-effect.[8]

Predicted Solubility Trends:

-

High Solubility: Expected in polar aprotic solvents like DMSO and DMF, and in polar protic solvents like methanol and ethanol, where hydrogen bonding interactions can be maximized.

-

Moderate Solubility: Expected in solvents of intermediate polarity such as acetone and ethyl acetate.

-

Low Solubility: Expected in nonpolar solvents like hexane and cyclohexane, where the polar functional groups will hinder dissolution.

Experimental Determination of Solubility

The most reliable method for determining the solubility of a compound is through empirical measurement. The "shake-flask" method is considered the gold standard for its reliability and is detailed below.[9][10][11]

The Shake-Flask Method: A Step-by-Step Protocol

This method establishes the equilibrium solubility of a compound in a given solvent at a specific temperature.[12]

Materials and Equipment:

-

4-Amino-3,5-dimethylbenzoic acid (solid)

-

Selected organic solvents (HPLC grade)

-

Glass vials or flasks with airtight seals

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

-

HPLC-UV or UV-Vis spectrophotometer

Protocol:

-

Preparation: Add an excess amount of solid 4-Amino-3,5-dimethylbenzoic acid to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[10]

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).[12]

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. To separate the saturated solution from the excess solid, either centrifuge the vials or filter the supernatant through a syringe filter.[13]

-

Sample Preparation for Analysis: Carefully withdraw a precise aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC-UV or UV-Vis spectrophotometric method to determine the concentration of the dissolved compound.[1][14]

Analytical Quantification

Using HPLC-UV:

-

Method Development: Develop a reverse-phase HPLC method capable of separating 4-Amino-3,5-dimethylbenzoic acid from any potential impurities. The mobile phase should be compatible with the dissolution solvent.[2]

-

Calibration Curve: Prepare a series of standard solutions of known concentrations of 4-Amino-3,5-dimethylbenzoic acid. Inject these standards to generate a calibration curve of peak area versus concentration.[14]

-

Calculation: Determine the concentration of the diluted sample from the calibration curve and then back-calculate the original concentration in the saturated solution, accounting for the dilution factor.

Using UV-Vis Spectrophotometry:

-

Determine λmax: Scan a solution of 4-Amino-3,5-dimethylbenzoic acid in the chosen solvent to determine the wavelength of maximum absorbance (λmax).

-

Calibration Curve: Prepare a set of standard solutions and measure their absorbance at λmax to create a calibration curve according to the Beer-Lambert law.[15][16]

-

Calculation: Measure the absorbance of the diluted saturated solution and use the calibration curve to determine its concentration, followed by back-calculation to find the solubility.[11]

Experimental Workflow Diagram

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Data Analysis and Thermodynamic Modeling

Once experimental solubility data is obtained across a range of temperatures, it can be used to derive valuable thermodynamic parameters of dissolution, such as the Gibbs energy, enthalpy, and entropy of the process.

Several thermodynamic models can be employed to correlate and predict solubility:

-

Ideal Solubility: Can be calculated using the melting point and enthalpy of fusion of the solute. It serves as a baseline for comparison with experimental data.

-

Activity Coefficient Models: Models like the Non-Random Two-Liquid (NRTL) or UNIQUAC can be used to describe the non-ideal behavior of the solution and correlate solubility data.[17]

-

COSMO-RS (COnductor-like Screening MOdel for Real Solvents): This is a quantum chemistry-based method that can predict solubility from first principles, requiring only the molecular structure.[17][18]

-

Machine Learning Models: Quantitative Structure-Property Relationship (QSPR) models trained on large datasets can predict solubility based on molecular descriptors.[17][19]

The relationship between solubility and molecular properties can be visualized as follows:

Caption: Factors Influencing the Solubility of an Organic Compound.

Conclusion

References

-

PharmaGuru. (n.d.). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link]

-

ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?. Retrieved from [Link]

-

Analytical Chemistry. (1996). UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells. Retrieved from [Link]

-

PubMed. (2023). Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry. Retrieved from [Link]

-

Pion Inc. (2024). UV-Vis Spectroscopy in Kinetic Dissolution: Key Challenges & Solutions. Retrieved from [Link]

- Unknown Source. (n.d.).

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

-

ResearchGate. (2017). How I can determination of the solubility constant by using Uv-Vis spectrophotometer?. Retrieved from [Link]

- HACETTEPE UNIVERSITY JOURNAL OF THE FACULTY OF PHARMACY. (n.d.). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium.

-

PubMed Central. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. Retrieved from [Link]

-

MDPI. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Retrieved from [Link]

-

Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note. Retrieved from [Link]

-

SciELO. (2021). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Retrieved from [Link]

-

AIP Publishing. (n.d.). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures. Retrieved from [Link]

- Unknown Source. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Unknown Source. (2023). Solubility of Organic Compounds.

-

Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development. Retrieved from [Link]

-

YouTube. (2025). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. Retrieved from [Link]

-

ACS Publications. (n.d.). Modeling the Solubility of Monoterpenoids with Hybrid and Predictive Thermodynamic Tools. Retrieved from [Link]

-

SpringerLink. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Retrieved from [Link]

-

ACS Publications. (n.d.). Quantitative Solubility—Structure Relationships for Some meta- and para-Substituted Benzoic Acids in Benzene and in Cyclohexane1. Retrieved from [Link]

-

PubMed Central. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Retrieved from [Link]

-

Chromatography Forum. (2009). how can i test the solubility in hplc please ?. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility, Model Correlation, and Solvent Effect of 2-Amino-3-methylbenzoic Acid in 12 Pure Solvents. Retrieved from [Link]

-

Chemsrc. (n.d.). 4-amino-3,5-dimethyl-benzoic acid | CAS#:4919-40-8. Retrieved from [Link]

-

YouTube. (2025). How To Predict Solubility Of Organic Compounds? - Chemistry For Everyone. Retrieved from [Link]

-

Semantic Scholar. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility of benzoic acid in twelve organic solvents: Experimental measurement and thermodynamic modeling. Retrieved from [Link]

- Unknown Source. (n.d.). The Ortho Effect of benzoic acids.

- ResearchGate. (n.d.). Retention factors and resolutions of amino benzoic acid isomers with some lonic liquids.

-

Chemistry LibreTexts. (2024). 20.4: Substituent Effects on Acidity. Retrieved from [Link]

-

PubMed Central. (n.d.). Solvation and Aggregation of Meta-Aminobenzoic Acid in Water: Density Functional Theory and Molecular Dynamics Study. Retrieved from [Link]

Sources

- 1. improvedpharma.com [improvedpharma.com]

- 2. asianjpr.com [asianjpr.com]

- 3. 4-amino-3,5-dimethyl-benzoic acid | CAS#:4919-40-8 | Chemsrc [chemsrc.com]

- 4. Buy 4-Amino-3,5-dimethylbenzoic acid | 4919-40-8 [smolecule.com]

- 5. chem.ws [chem.ws]

- 6. youtube.com [youtube.com]

- 7. The Ortho Effect of benzoic acids [mail.almerja.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. enamine.net [enamine.net]

- 10. downloads.regulations.gov [downloads.regulations.gov]

- 11. bioassaysys.com [bioassaysys.com]

- 12. scielo.br [scielo.br]

- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 14. pharmaguru.co [pharmaguru.co]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. d-nb.info [d-nb.info]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]

4-Amino-3,5-dimethylbenzoic acid molecular weight and formula

An In-depth Technical Guide to 4-Amino-3,5-dimethylbenzoic Acid

Abstract

4-Amino-3,5-dimethylbenzoic acid (CAS No. 4919-40-8) is a substituted aromatic carboxylic acid with significant utility in synthetic chemistry. This guide provides a comprehensive overview of its molecular characteristics, validated synthesis protocols, key applications, and essential safety and handling procedures. With a molecular formula of C₉H₁₁NO₂ and a molecular weight of 165.19 g/mol , this compound serves as a versatile intermediate in the manufacturing of dyes and as a precursor in the development of novel pharmaceutical agents.[1][2] Its unique structure, featuring an amino group and two methyl groups on a benzoic acid backbone, allows for diverse chemical modifications, making it a valuable building block for researchers in organic synthesis and drug discovery.[1]

Molecular and Physicochemical Profile

4-Amino-3,5-dimethylbenzoic acid is a solid, crystalline compound at room temperature. The molecule's structure consists of a central benzene ring substituted with a carboxylic acid group, an amino group at position 4 (para), and two methyl groups at positions 3 and 5 (meta to the carboxyl group). This arrangement influences its chemical reactivity and physical properties.

Key Properties

The fundamental physicochemical properties of 4-Amino-3,5-dimethylbenzoic acid are summarized below.

| Property | Value | Source(s) |

| CAS Number | 4919-40-8 | [1][2][3] |

| Molecular Formula | C₉H₁₁NO₂ | [1][2][3] |

| Molecular Weight | 165.19 g/mol | [1] |

| IUPAC Name | 4-amino-3,5-dimethylbenzoic acid | [1] |

| Melting Point | 251-252 °C | |

| Boiling Point | 342.5 °C at 760 mmHg | |

| Physical Form | Solid | |

| SMILES | CC1=CC(=CC(=C1N)C)C(=O)O | [1] |

| InChI Key | NZEOOPXCKUWJDQ-UHFFFAOYSA-N | [1] |

Synthesis and Manufacturing